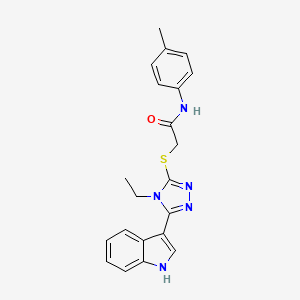

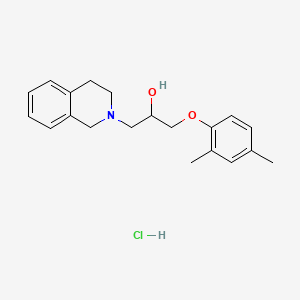

![molecular formula C19H16N4O4S B2547218 2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219902-78-9](/img/structure/B2547218.png)

2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a melanin-concentrating hormone receptor 1 antagonist involved optimization of a high-throughput screening hit, which led to the discovery of a compound with a high-affinity ligand for MCHr1 . Similarly, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives was achieved through reactions involving chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a heterocyclic core, given the presence of benzo[d]oxazole and pyridazinone moieties, which are common in compounds with biological activity. The furan ring present in the compound is also a common feature in bioactive molecules, as seen in the anticancer activity study of furan-2-ylmethyl derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, cyclization, and substitution reactions. For example, the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives involved condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . These types of reactions could be relevant to the synthesis and further chemical manipulation of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of similar heterocyclic compounds. These properties might include moderate to high solubility in organic solvents, potential for hydrogen bonding due to the presence of amide groups, and a certain degree of stability under physiological conditions. The presence of multiple aromatic systems could also suggest potential for interactions with biological targets, as seen in the compounds studied for their antifungal and anticancer activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with structural similarities have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential in anticancer research. For instance, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides exhibited significant anticancer activity, suggesting that similar compounds could be explored for their efficacy against various cancer types (Horishny et al., 2021).

Antimicrobial Activity

Research on 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives showed significant antimicrobial activities against a range of bacteria and fungi, indicating the potential for similar compounds to be used in developing new antimicrobial agents (Turan-Zitouni et al., 2007).

Insecticidal Assessment

Studies on 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have demonstrated their effectiveness as insecticidal agents against the cotton leafworm, suggesting the potential for similar compounds in pest control applications (Fadda et al., 2017).

Anticonvulsant Activities

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have shown excellent protection against seizures in mice, indicating that related compounds could have applications in the development of anticonvulsant drugs (Kohn et al., 1993).

Anthelmintic Evaluation

The synthesis of N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide and their screening for anthelmintic activity against Pheretima posthumous showed good efficacy, suggesting potential applications in developing treatments for parasitic worm infections (Kumar & Sahoo, 2014).

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c24-17(12-28-19-21-13-4-1-2-5-16(13)27-19)20-9-10-23-18(25)8-7-14(22-23)15-6-3-11-26-15/h1-8,11H,9-10,12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJMCQCZIFMPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

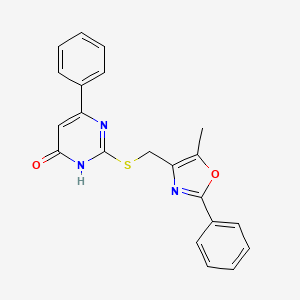

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2547142.png)

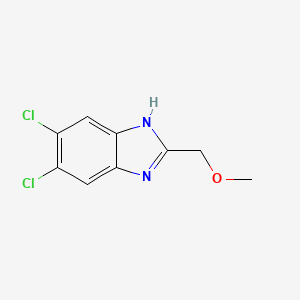

![4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2547145.png)

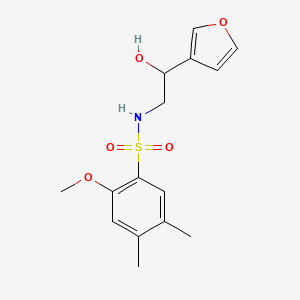

![[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol](/img/structure/B2547150.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2547151.png)

![morpholino(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2547153.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)

![7-(4-chlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2547157.png)